molecular formula C20H24N2O2S2 B2944114 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923080-70-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2944114
CAS No.: 923080-70-0
M. Wt: 388.54
InChI Key: PBHCKFQQSCRINM-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiazole-2-carboxamide

  • 2-Amino-4-methylthiazole

  • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-13-6-8-14(9-7-13)25-10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)26-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHCKFQQSCRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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